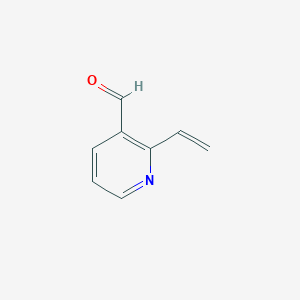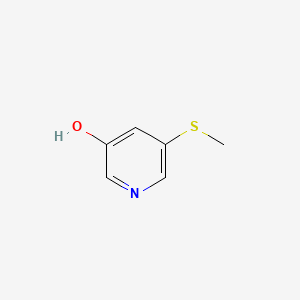
5-(Methylsulfanyl)pyridin-3-OL
Vue d'ensemble
Description
5-(Methylsulfanyl)pyridin-3-ol is a chemical compound with the CAS Number: 910649-52-4 . It has a molecular weight of 141.19 and its IUPAC name is 5-(methylsulfanyl)-3-pyridinol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-(Methylsulfanyl)pyridin-3-ol is 1S/C6H7NOS/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.Physical And Chemical Properties Analysis
5-(Methylsulfanyl)pyridin-3-ol is a solid compound . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Oxyfunctionalization of Pyridine Derivatives
The use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, including methylpyridines, to produce various pyridin-5-ols and pyridin-N-oxides, has been explored. This enzymatic method offers an attractive alternative for the preparation of hydroxylated pyridines, which are important intermediates in chemical and pharmaceutical industries (Stankevičiūtė et al., 2016).
Spin-Crossover and Phase Changes in Iron(II) Complexes
Research on iron(II) complexes of pyridine ligands substituted with methylsulfanyl groups, such as 5-(methylsulfanyl)pyridin-3-ol derivatives, revealed intriguing spin-crossover behaviors accompanied by crystallographic phase changes. These findings highlight the potential of such compounds in material science, particularly in developing smart materials for sensors and switches (Cook et al., 2015).
Aromatization of Dihydropyridines
A study on the aromatization of 2,3-dihydropyridines controlled by substituents demonstrated the conversion of methylsulfanyl-substituted dihydropyridines to pyridines under specific conditions. This research provides valuable insights into the synthesis and transformations of pyridine derivatives, offering pathways for creating novel organic compounds (Nedolya et al., 2015).
Fluorescent Sensors for Zn2+
Development of small molecular weight fluorescent probes based on the pyridine-pyridone skeleton, including derivatives of 5-(methylsulfanyl)pyridin-3-ol, for detecting Zn2+ ions, has been reported. Such sensors exhibit a chelation enhanced fluorescence effect, highlighting their potential in biological imaging and metal ion detection (Hagimori et al., 2011).
Catalytic Methylation of Pyridines
A catalytic method for the direct methylation of pyridines, leveraging the reactivity between aromatic and non-aromatic compounds, has been explored. This innovative approach uses methanol and formaldehyde as reagents, pointing towards new directions in organic synthesis (Grozavu et al., 2020).
Synthesis and Antimicrobial Evaluation
The synthesis of novel pyridones substituted with methylsulfanyl groups and their evaluation for antimicrobial properties underscore the biological relevance of these compounds. This research indicates the potential of 5-(methylsulfanyl)pyridin-3-ol derivatives in developing new antimicrobial agents (Elgemeie et al., 2017).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Orientations Futures
While specific future directions for 5-(Methylsulfanyl)pyridin-3-ol are not available in the search results, it’s worth noting that compounds with similar structures are often the subject of ongoing research in the field of medicinal chemistry. These studies aim to better understand the properties of these compounds and explore their potential therapeutic applications. For example, pyridopyrimidines, which share some structural similarities with 5-(Methylsulfanyl)pyridin-3-ol, have been studied for their potential anti-inflammatory effects .
Propriétés
IUPAC Name |
5-methylsulfanylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMCWDFORQZWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfanyl)pyridin-3-OL | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

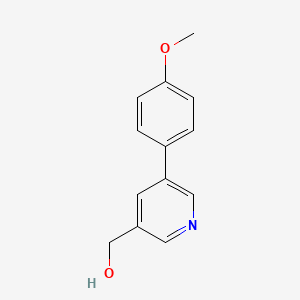
![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)
![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)
![6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043636.png)
![5-{[(6-Chloropyridazin-3-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3043638.png)
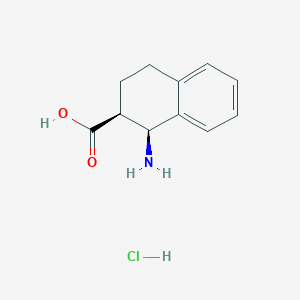
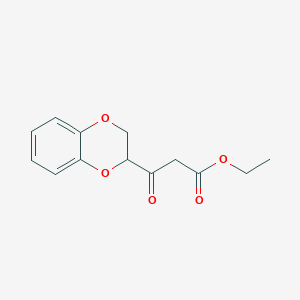
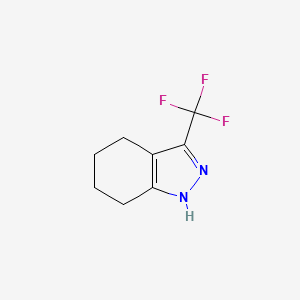
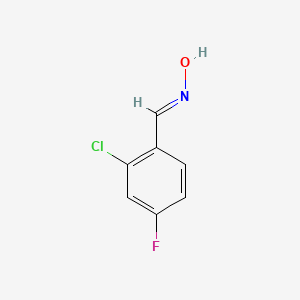
![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)
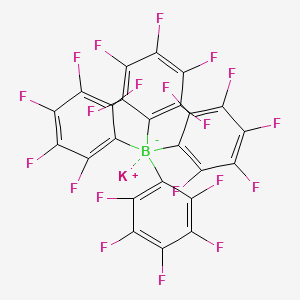
![3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B3043649.png)
